1-(2,6-Diisopropylphenyl)imidazole
Overview
Description
1-(2,6-Diisopropylphenyl)imidazole is an organic compound with unique properties, including excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . It has found widespread use in organic synthesis .
Synthesis Analysis
The synthesis of 1-(2,6-Diisopropylphenyl)imidazole has been described in several studies . A high-yielding, multi-hundred-gram preparation of this compound has been reported, which has significant advantages over other methods as it eliminates potential bis(chloromethyl) ether formation .Molecular Structure Analysis
The crystal structure of 1-(2,6-Diisopropylphenyl)imidazole has been reported in several studies . The imidazole ring is rotated relative to the phenyl ring .Chemical Reactions Analysis
1-(2,6-Diisopropylphenyl)imidazole has been used in various chemical reactions . For example, it has been used with palladium acetate to generate a catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,6-Diisopropylphenyl)imidazole have been reported in several databases . The compound has a molecular weight of 228.33 g/mol and a topological polar surface area of 17.8 Ų .Scientific Research Applications
1. Homogeneous Catalysis
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole”, also known as IPr, is a highly important N-heterocyclic carbene (NHC) ligand in the field of homogeneous catalysis . It is used in the synthesis of novel, sterically-bulky, easily-accessible NHC ligands .
- Methods of Application : The synthesis of IPr hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . The generality of this approach in ligand design is demonstrated through facile synthesis of BIAN-IPr# and Np#, two ligands that differ in steric properties and N-wingtip arrangement .
- Results or Outcomes : The broad activity in various cross-coupling reactions in an array of N–C, O–C, C–Cl, C–Br, C–S and C–H bond cross-couplings is demonstrated .
2. Antimicrobial Activities
- Application Summary : Bis(imino)acenaphthene (BIAN) imidazolium salts, which can be synthesized using “1-(2,6-Diisopropylphenyl)imidazole”, have been found to have antimicrobial properties .
- Methods of Application : The synthesis of these BIAN imidazolium salts involves the use of "1-(2,6-Diisopropylphenyl)imidazole" .
- Results or Outcomes : The N-(2,6-diisopropylphenyl)- and N-(mesityl)- substituted BIAN imidazolium salts showed particularly high antimicrobial efficacies, with MIC values less than 0.6 μg/mL .
3. Organic Synthesis and Pharmaceutical Intermediate
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is used in organic synthesis and as a pharmaceutical intermediate . It is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands, which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications . It is also used in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester, the methyl ester derivative of the drug Vadimezan .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcomes of these applications include the creation of potential candidates for organic light-emitting diode applications and the synthesis of a derivative of the drug Vadimezan .
4. Synthesis of NHC Copper (I) Complexes
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcomes of these applications include the creation of potential candidates for organic light-emitting diode applications .
5. Synthesis of Pharmaceutical Intermediate
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is also used as a reagent in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester , the methyl ester derivative of the drug Vadimezan .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcomes of these applications include the synthesis of a derivative of the drug Vadimezan .
6. Ligand for Pd Complexes
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is used as a ligand for Pd complexes for amination reaction of aryl halides . It is also used in C-C bond formation reaction, e.g. Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications include the successful amination reaction of aryl halides and C-C bond formation reactions .
7. Synthesis of NHC Copper (I) Complexes
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcomes of these applications include the creation of potential candidates for organic light-emitting diode applications .
8. Synthesis of Pharmaceutical Intermediate
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is also used as a reagent in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester , the methyl ester derivative of the drug Vadimezan .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcomes of these applications include the synthesis of a derivative of the drug Vadimezan .
9. Ligand for Pd Complexes
- Application Summary : “1-(2,6-Diisopropylphenyl)imidazole” is used as a ligand for Pd complexes for amination reaction of aryl halides . It is also used in C-C bond formation reaction, e.g. Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications include the successful amination reaction of aryl halides and C-C bond formation reactions .
Safety And Hazards
Future Directions
The future directions for 1-(2,6-Diisopropylphenyl)imidazole research are promising. Given its unique properties and potential applications, further studies are needed to explore its potential uses in various fields . The development of anthelmintics with novel mechanisms of action, such as 1-(2,6-Diisopropylphenyl)imidazole, is urgently needed .
properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-11(2)13-6-5-7-14(12(3)4)15(13)17-9-8-16-10-17/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXDWUAPKBLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)imidazole | |
CAS RN |
25364-47-0 | |
Record name | 1-(2,6-Diisopropylphenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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